molecular formula C7H7F4NO3S B1661567 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate CAS No. 921754-29-2

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

Cat. No. B1661567
CAS RN: 921754-29-2
M. Wt: 261.20
InChI Key: KHGVYJOHEQHHNH-UHFFFAOYSA-M
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Description

2-Fluoro-1-methylpyridinium p-toluenesulfonate is a peptide coupling reagent . It is also used in the synthesis of α-ribonucleotides . The compound is white in color .


Synthesis Analysis

The compound is used as a reagent in the synthesis of various compounds. For instance, it has been used for the derivatization of vitamin D3 metabolites to increase detection sensitivity and allow for full chromatographic separation of vitamin D isomers and epimers . It has also been used in the synthesis of α-ribonucleotides .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-1-methylpyridinium p-toluenesulfonate is C13H14FNO3S . The InChI Key is HQWDKLAIDBOLFE-UHFFFAOYSA-M .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the derivatization of analytes by FMP matrices, as well as evaluations of the reactivity of these species with different reactive functional groups .


Physical And Chemical Properties Analysis

The compound is white in color . It is soluble in water (hydrolyzes), DMSO, dichloromethane, and acetonitrile . The compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

Mechanism of Action

Target of Action

It is known to be used as a peptide coupling reagent , which suggests that its targets could be amino acids or peptides in biochemical reactions.

Mode of Action

As a peptide coupling reagent, 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate likely facilitates the formation of peptide bonds between amino acids or peptides .

Biochemical Pathways

The compound is used in the synthesis of α-ribonucleotides . This suggests that it may play a role in nucleic acid synthesis pathways, particularly in the formation of RNA molecules.

Action Environment

The compound is soluble in water (hydrolyzes), DMSO, dichloromethane, and acetonitrile . It should be stored away from strong oxidizing agents, in cool, dry conditions, in well-sealed containers . These factors suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature, humidity, and exposure to light or oxidizing agents.

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVYJOHEQHHNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00841152
Record name 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00841152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921754-29-2
Record name 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00841152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

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